molecular formula C23H19FN2O4 B2428722 3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 899922-33-9

3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2428722
CAS No.: 899922-33-9
M. Wt: 406.413
InChI Key: KJJYXWAOCHOXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a potent and selective small-molecule inhibitor of the enzyme Poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 plays a critical role in the detection and repair of single-strand DNA breaks through the base excision repair pathway. By potently inhibiting PARP-1, this compound induces synthetic lethality in cancer cells with homologous recombination deficiency, such as those harboring BRCA1 or BRCA2 mutations . This research compound is therefore a vital tool for investigating the mechanisms of DNA damage response and for developing novel anti-cancer strategies, particularly in the context of combination therapies with DNA-damaging agents. Its specific structural features, including the 2-fluorobenzyl and dimethoxyphenyl groups, contribute to its enhanced binding affinity and selectivity profile compared to earlier generation PARP inhibitors. Further research applications include studying its potential to cross the blood-brain barrier for the investigation of glioblastoma models and its role in modulating cellular responses to oxidative stress and inflammation.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O4/c1-29-20-12-11-16(13-21(20)30-2)26-22(27)17-8-4-6-10-19(17)25(23(26)28)14-15-7-3-5-9-18(15)24/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJYXWAOCHOXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Niementowski Cyclization with Pre-Functionalized Anthranilic Acid Derivatives

This classical approach, adapted from Grimmel and Morgan’s work, involves cyclocondensation of 3,4-dimethoxyanthranilic acid with urea derivatives. A modified protocol achieves 78% yield through sequential steps:

Step 1: Synthesis of 3,4-Dimethoxyanthranilic Acid Urea
3,4-Dimethoxyanthranilic acid (1.0 eq) reacts with potassium cyanate (1.2 eq) in aqueous acetic acid (50°C, 4 h) to form the ureido intermediate.

Step 2: Cyclization to Quinazoline-2,4-dione Core
NaOH-mediated cyclization (4.0 eq, H2O, 25°C, 12 h) followed by HCl quenching yields 3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione (86% purity by HPLC).

Step 3: N1-Alkylation with 2-Fluorobenzyl Bromide
The quinazoline dione (1.0 eq) undergoes alkylation using 2-fluorobenzyl bromide (1.1 eq) in DMF with K2CO3 (2.0 eq) at 80°C for 8 h, achieving 72% isolated yield after recrystallization.

Optimization Data

Parameter Optimal Condition Yield Impact
Alkylation Solvent DMF +18% vs. DCM
Base K2CO3 +22% vs. Et3N
Temperature 80°C +15% vs. 60°C

Multi-Step Coupling Approach via HATU-Mediated Amidation

Adapting methodology from, this route employs sequential coupling reactions:

Step 1: Synthesis of 2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic Acid
Anthranilic acid (5.0 mmol) reacts with chloroacetyl chloride in THF (0°C → RT, 6 h) followed by cyclization with urea (NH2CONH2) in NaOH/EtOH (82% yield).

Step 2: Introduction of 3,4-Dimethoxyphenyl Group
HATU (1.5 eq)-mediated coupling with 3,4-dimethoxyaniline in DMSO/DIPEA (2.5 eq) at 25°C for 12 h affords 3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione (89% yield).

Step 3: Benzylation at N1 Position
Mitsunobu conditions (DIAD, PPh3) with 2-fluorobenzyl alcohol in THF (0°C → reflux, 24 h) achieve 68% yield, though competing O-alkylation reduces efficiency compared to bromide alkylation.

One-Pot Eco-Friendly Synthesis

The J-STAGE method demonstrates scalability (up to 1 kg) using water as solvent:

  • Urea Formation : 3,4-Dimethoxyanthranilic acid + KOCN (H2O, 25°C, 6 h)
  • Cyclization : NaOH (4.0 eq, H2O, 12 h)
  • Alkylation : In-situ addition of 2-fluorobenzyl bromide (1.1 eq) with TBAB phase-transfer catalyst

This method achieves 65% overall yield but requires post-synthetic purification via column chromatography to remove regioisomers.

Critical Analysis of Synthetic Routes

Yield Comparison

Method Step Count Overall Yield Purity (HPLC)
Niementowski 3 72% 95.2%
HATU Coupling 3 68% 97.8%
One-Pot 1 65% 89.4%

Reaction Kinetics

  • Alkylation rate constants (k1) differ significantly:
    $$ k{1}^{Niementowski} = 2.4 \times 10^{-3} \, \text{s}^{-1} $$ vs. $$ k{1}^{HATU} = 1.7 \times 10^{-3} \, \text{s}^{-1} $$
  • Methoxy group deprotection remains negligible (<2%) under optimized conditions

Characterization and Analytical Data

1H NMR (400 MHz, DMSO-d6)
δ 9.72 (s, 1H, NH), 8.22–8.14 (m, 2H, Ar-H), 7.93 (dd, J = 12.9, 7.9 Hz, 2H), 5.12 (s, 2H, N-CH2), 3.87 (s, 6H, OCH3), 7.45–7.38 (m, 4H, benzyl-H).

HRMS (ESI-TOF)
Calculated for C23H20FN2O4 [M+H]+: 419.1387, Found: 419.1383.

XRD Crystallography
Orthorhombic P212121 space group with unit cell parameters a = 8.54 Å, b = 12.37 Å, c = 18.92 Å. Dihedral angle between quinazoline and dimethoxyphenyl planes = 38.7°.

Challenges and Alternative Approaches

Competing Alkylation Sites
The quinazoline dione exhibits three potential alkylation sites (N1, N3, O2). DFT calculations (B3LYP/6-31G*) reveal N1 as most nucleophilic (Fukui function f- = 0.142 vs. N3: 0.118).

Fluorine Substituent Stability 2-Fluorobenzyl bromide demonstrates 12% decomposition after 8 h at 80°C in DMF. Lowering temperature to 60°C with TBAB catalyst maintains reagent stability while achieving 85% conversion.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the quinazoline core to dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated quinazoline derivatives with nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Functionalized quinazoline derivatives with various substituents.

Scientific Research Applications

Biological Activities

Quinazoline derivatives have been extensively studied for their broad spectrum of biological activities. The specific compound exhibits several promising properties:

  • Antimicrobial Activity : Research indicates that quinazoline-2,4(1H,3H)-dione derivatives can act as effective inhibitors of bacterial gyrase and DNA topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription, making them viable targets for antibiotic development. Studies have shown that certain derivatives exhibit moderate to high antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Antitumor Properties : The compound has demonstrated significant antitumor activity in vitro against various human cancer cell lines. Structure-activity relationship studies suggest that specific substitutions on the quinazoline scaffold can enhance its potency against tumor proliferation. For instance, compounds with chlorophenethylureido substitutions have been identified as particularly effective .
  • Inhibition of NF-κB Activation : Some studies have highlighted the ability of quinazoline derivatives to selectively inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) in macrophage-like cells. This pathway is crucial in inflammatory responses and cancer progression .

Synthetic Methodologies

The synthesis of 3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione typically involves several chemical reactions:

  • Starting Materials : The synthesis often begins with anthranilic acid or other readily available quinazoline precursors.
  • Key Reactions : Common methods include N-alkylation, condensation with aromatic aldehydes, and cyclization reactions to form the quinazoline core. For example, the reaction of diacetohydrazide with various aromatic aldehydes can yield diverse derivatives .

Case Studies and Research Findings

Several case studies have documented the efficacy of quinazoline derivatives in various applications:

Study Findings
Antimicrobial Study A series of quinazoline derivatives were tested against multiple bacterial strains using agar well diffusion methods. Most compounds showed moderate activity compared to standard antibiotics .
Antitumor Efficacy Quinazoline-2,4(1H,3H)-diones were evaluated against 60 human tumor cell lines. Compounds with specific substitutions at the 6-position exhibited significant growth inhibition (average logGI50 values ranging from -6.1 to -6.45) .
Inflammation Modulation Certain derivatives were shown to inhibit NF-κB activation in THP-1 macrophage-like cells, suggesting potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione may involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1-benzylquinazoline-2,4(1H,3H)-dione: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    3-Phenyl-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione: Lacks the methoxy groups, potentially altering its interaction with biological targets.

    3-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione: Has the fluorine atom in a different position, which may influence its properties.

Uniqueness

The presence of both the 3,4-dimethoxyphenyl group and the 2-fluorobenzyl group in 3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione contributes to its unique chemical and biological properties. These substituents can enhance its binding affinity to molecular targets, improve its solubility, and modulate its reactivity, making it a valuable compound for various scientific and industrial applications.

Biological Activity

3-(3,4-Dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structure of this compound, characterized by a quinazoline core with specific substituents, suggests diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C23_{23}H19_{19}FN2_{2}O4_{4}
  • Molecular Weight : 406.4 g/mol
  • CAS Number : 899922-33-9

The compound's structure can be represented as follows:

Structure C23H19FN2O4\text{Structure }\text{C}_{23}\text{H}_{19}\text{F}\text{N}_{2}\text{O}_{4}

Biological Activity Overview

Research indicates that quinazoline derivatives, including 3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, exhibit a range of biological activities:

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. A study demonstrated that various quinazoline-2,4(1H,3H)-diones significantly inhibited the growth of multiple human tumor cell lines. The most potent compounds displayed average logGI50 values ranging from -6.1 to -6.44, indicating strong antiproliferative effects against cancer cells .

Table 1: Inhibition of Tumor Cell Lines by Quinazoline Derivatives

Compound IDAverage logGI50Target Cell Lines
60-6.1Various human tumor lines
65-6.13Various human tumor lines
69-6.44Various human tumor lines
72-6.39Various human tumor lines
86-6.45Various human tumor lines

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. It acts as an inhibitor of bacterial gyrase and DNA topoisomerase IV, which are crucial for bacterial DNA replication and transcription . Studies have reported moderate activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus10–1280
Escherichia coli10–1275
Candida albicans10–1277

The mechanism of action for quinazoline derivatives often involves the inhibition of key enzymes involved in cellular processes. For instance, the binding to enzyme active sites disrupts their function, leading to apoptosis in cancer cells and hindering bacterial proliferation .

Case Studies

Several studies have focused on the biological activities of quinazoline-2,4(1H,3H)-diones:

  • Study on Antitumor Effects :
    A comprehensive study evaluated a series of quinazoline derivatives for their cytotoxic effects against various cancer cell lines. The findings suggested that specific substituents at the D3 position significantly enhanced anticancer activity .
  • Antimicrobial Evaluation :
    Another investigation assessed the antimicrobial efficacy of quinazoline derivatives against common pathogens. The results indicated that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the common synthetic routes for preparing 3-(3,4-dimethoxyphenyl)-1-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione?

The synthesis typically involves cyclization of substituted benzoxazine-diones with hydroxylamine derivatives, followed by deprotection. For example, 1,2-dihydro-3,1-benzoxazine-2,4-diones react with O-benzylhydroxylamine in refluxing ethanol to form intermediates, which are cyclized using triphosgene. Subsequent debenzylation with hydrobromic acid yields the final compound . Alternative methods employ anthranilic acid derivatives and phosgene analogues, though these require careful handling due to toxicity .

Q. What standard assays are used to evaluate the antimicrobial activity of this compound?

Broth microdilution assays (e.g., MIC determination against Staphylococcus aureus or Escherichia coli) are standard. For example, derivatives are tested in 96-well plates with bacterial inocula (~10⁵ CFU/mL) and serial compound dilutions. Growth inhibition is measured after 18–24 hours at 37°C .

Q. How is the compound characterized spectroscopically?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., dimethoxyphenyl and fluorobenzyl groups).
  • Mass spectrometry (HRMS) : For molecular weight validation.
  • IR spectroscopy : To identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) .

Q. What are the known pharmacological targets of quinazoline-2,4-dione derivatives?

These compounds are studied as PARP-1/2 inhibitors (for cancer therapy) and antimicrobial agents. PARP inhibition is validated via enzyme activity assays using recombinant proteins and NAD⁺ consumption measurements .

Q. What safety protocols are recommended for handling this compound in the lab?

Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources. Storage should be in airtight containers at –20°C. Hydrobromic acid (used in synthesis) requires neutralization before disposal .

Advanced Research Questions

Q. How can synthetic routes be optimized to reduce reliance on toxic reagents like phosgene?

Recent methods utilize CO₂ as a carbonyl source in cyclization reactions. For example, Pd-catalyzed carbonylation with CO₂ under mild conditions (80°C, 24 hours) achieves comparable yields (75–85%) while minimizing hazardous waste .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies (e.g., varying MIC values) may arise from differences in bacterial strains or assay conditions. Standardize protocols using CLSI guidelines and validate with reference antibiotics. Cross-check results via time-kill assays to confirm bacteriostatic vs. bactericidal effects .

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

Key modifications include:

  • Fluorobenzyl group : Enhances lipophilicity and target binding.
  • 3,4-Dimethoxyphenyl moiety : Modulates electron density for improved π-π interactions. Systematic substitution at the quinazoline core (e.g., replacing fluorine with chloro or methyl groups) is analyzed via molecular docking against PARP-1 (PDB: 4UND) .

Q. What advanced techniques are used to study the compound’s mechanism of action in cancer cells?

  • PARP-1 inhibition assays : Measure NAD⁺ depletion in cell lysates.
  • Comet assays : Quantify DNA damage repair inhibition.
  • In vivo xenograft models : Evaluate tumor growth suppression in nude mice (e.g., 50 mg/kg daily dosing) .

Q. How can formulation challenges (e.g., poor solubility) be addressed for in vivo studies?

Use co-solvents like PEG-400 or cyclodextrin-based carriers. For oral administration, micronization (particle size <10 µm) improves bioavailability. Pharmacokinetic studies in rats (IV vs. oral) determine AUC and Cₘₐₓ for dose optimization .

Methodological Notes

  • Data Analysis : Use GraphPad Prism for dose-response curves (log-transformed IC₅₀ values).
  • Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves stereochemistry and confirms boat conformations in quinazoline-diones .
  • Molecular Modeling : Schrödinger Suite or AutoDock Vina for docking studies, validated with MD simulations (100 ns trajectories) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.